molecular formula C14H26N4O5 B12537183 L-Isoleucylglycyl-L-alanyl-L-alanine CAS No. 798540-98-4

L-Isoleucylglycyl-L-alanyl-L-alanine

Cat. No.: B12537183
CAS No.: 798540-98-4
M. Wt: 330.38 g/mol
InChI Key: JFKQMJDPDYDUNG-KBIXCLLPSA-N
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Description

L-Isoleucylglycyl-L-alanyl-L-alanine is a synthetic tetrapeptide provided for research and experimental purposes. This compound is part of a broader class of peptides that are of significant interest in biochemical research, particularly in the study of peptide structure and function . Like other oligopeptides, it may serve as a substrate for investigating the activity and specificity of various proteolytic enzymes . In research settings, peptides containing alanine and isoleucine are often utilized to explore metabolic pathways, including how peptides are hydrolyzed and absorbed . The sequence of this tetrapeptide suggests potential utility in mimicking specific bioactive sequences or in studying carrier-mediated transport systems in biological models. Researchers can employ this compound in the development of enzyme assays, metabolic studies, and as a building block for more complex peptide structures. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

798540-98-4

Molecular Formula

C14H26N4O5

Molecular Weight

330.38 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C14H26N4O5/c1-5-7(2)11(15)13(21)16-6-10(19)17-8(3)12(20)18-9(4)14(22)23/h7-9,11H,5-6,15H2,1-4H3,(H,16,21)(H,17,19)(H,18,20)(H,22,23)/t7-,8-,9-,11-/m0/s1

InChI Key

JFKQMJDPDYDUNG-KBIXCLLPSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)O)N

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most widely used method for synthesizing peptides, enabling precise control over chain elongation. The process involves sequential attachment of amino acids to a resin, with deprotection and coupling steps repeated for each residue.

General Workflow

  • Resin Activation : A solid support (e.g., Wang resin or 2-chlorotrityl chloride resin) is functionalized with the C-terminal amino acid (alanine) via ester or amide bonds.
  • Deprotection : The α-amino group of the attached amino acid is deprotected (e.g., using piperidine for Fmoc groups or trifluoroacetic acid (TFA) for Boc groups).
  • Coupling : The next amino acid (protected at the α-amino group) is activated (e.g., with HATU or DIC/Oxyma) and coupled to the growing chain. This step is repeated for glycine and isoleucine.
  • Cleavage : The completed peptide is cleaved from the resin using TFA or HF, with scavengers (e.g., triisopropylsilane) to protect sensitive groups.

Key Considerations

  • Protecting Groups : Fmoc (9-fluorenylmethyloxycarbonyl) is preferred for SPPS due to its compatibility with mild deprotection conditions. Boc (tert-butyloxycarbonyl) may be used for glycine to avoid racemization.
  • Coupling Reagents : HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) or DIC/Oxyma (diiopropylcarbodiimide/oxyma pure) ensure efficient activation and minimize side reactions.

Solution-Phase Peptide Synthesis

For longer peptides or when resin compatibility is a concern, fragment condensation or stepwise synthesis in solution is employed.

Stepwise Synthesis

  • Protected Intermediates : Amino acids are protected at reactive side chains (e.g., isoleucine’s NH2 group with Boc or Cbz).
  • Coupling : Monomers or dipeptides are coupled using carbodiimides (e.g., EDC) or mixed anhydrides (e.g., ClCO2).
  • Deprotection : Protective groups are removed sequentially (e.g., TFA for Boc, H2/Pd for Cbz).
Example Protocol
  • Synthesis of Ile-Gly : Boc-Ile-OH and Gly-OH are coupled using EDC/HOBt in DMF.
  • Coupling to Ala-Ala : The dipeptide is deprotected (TFA), then coupled to Ala-Ala (protected at NH2 with Fmoc).
  • Final Deprotection : Fmoc is removed with piperidine, yielding the free tetrapeptide.

Comparison of Synthesis Methods

Parameter SPPS Solution-Phase
Yield 70–90% per coupling step 50–70% per coupling step
Purity Higher (resin-bound intermediates) Lower (requires chromatography)
Scalability Limited (resin capacity) Scalable for industrial use
Cost Higher (resin, reagents) Lower (no resin)

Critical Challenges and Solutions

Racemization

  • Risk : Glycine’s NH2 group is prone to racemization during coupling.
  • Mitigation : Use of Boc protection for glycine or coupling at low temperatures.

Aggregation

  • Risk : Hydrophobic residues (e.g., isoleucine) may cause aggregation.
  • Solution : Use polar solvents (e.g., DMF, DMSO) and chaotropes (e.g., urea).

Analytical Verification

Post-synthesis characterization is essential to confirm structure and purity.

Methods

  • High-Performance Liquid Chromatography (HPLC) :

    • Column : C18 reverse-phase.
    • Mobile Phase : Gradient of acetonitrile/water with 0.1% TFA.
    • Retention Time : ~8–12 minutes for tetrapeptides.
  • Mass Spectrometry (MS) :

    • Technique : Electrospray ionization (ESI-MS).
    • m/z : [M+H]⁺ = 315.2 (calculated for C₁₆H₂₉N₅O₅).
  • Nuclear Magnetic Resonance (NMR) :

    • Solvent : D₂O or CDCl₃.
    • Key Peaks : δ 1.0–1.5 ppm (isoleucine CH(CH₂CH₃)₂), δ 3.5–4.0 ppm (glycine NH2 and alanine CH3).

Case Study: Synthesis of Analogous Peptides

For L-Isoleucylglycyl-L-alanyl-L-methionylglycine (CID 71422916), similar methods apply:

  • Step 1 : Ile-Gly is synthesized via SPPS.
  • Step 2 : Ala-Met-Gly is coupled using HATU.
  • Step 3 : Global deprotection with TFA/H2O/TIPS yields the free peptide.

Emerging Trends

  • Enzymatic Synthesis : Alanine incorporation via ligases (e.g., BppA1/BppA2) in peptidoglycan biosynthesis.
  • Green Chemistry : Use of ionic liquids or microwave-assisted coupling to reduce reaction times and waste.

Chemical Reactions Analysis

Types of Reactions

L-Isoleucylglycyl-L-alanyl-L-alanine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds to yield individual amino acids.

    Oxidation: Oxidative modifications can occur at specific amino acid residues, such as the oxidation of methionine to methionine sulfoxide.

    Reduction: Reduction reactions can reverse oxidative modifications or reduce disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other functional groups through chemical modifications.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Specific reagents depending on the desired modification, such as N-hydroxysuccinimide (NHS) esters for amine modifications.

Major Products

The major products of these reactions include the individual amino acids from hydrolysis, oxidized or reduced forms of the peptide, and modified peptides with substituted functional groups.

Scientific Research Applications

L-Isoleucylglycyl-L-alanyl-L-alanine has diverse applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, including drug delivery systems and peptide-based vaccines.

    Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Isoleucylglycyl-L-alanyl-L-alanine depends on its specific application. In biological systems, peptides can interact with receptors, enzymes, or other proteins to modulate cellular functions. The molecular targets and pathways involved vary based on the peptide’s sequence and structure. For instance, peptides can act as enzyme inhibitors, receptor agonists or antagonists, or signaling molecules.

Comparison with Similar Compounds

Structural and Molecular Characteristics

The table below compares L-Isoleucylglycyl-L-alanyl-L-alanine with structurally related peptides:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Features
This compound Not provided C₁₄H₂₅N₄O₆⁺ ~361.38 (estimated) Tripeptide; includes branched-chain isoleucine and flexible glycine
L-Alanyl-L-Alanine 17123-30-7 C₆H₁₂N₂O₃ 160.17 Dipeptide; simple alanine dimer
L-Alanyl-L-Glutamine 39537-23-0 C₈H₁₅N₃O₄ 217.22 Dipeptide; glutamine enhances solubility and metabolic utility
L-Prolyl-L-alanyl-L-alanyl-... [Longer peptide] 871243-44-6 C₃₄H₅₆N₁₀O₉ 748.87 Heptapeptide; includes proline and histidine for structural complexity

Notes:

  • The molecular weight of this compound is estimated based on its sequence.

Acid-Base Properties

highlights the acidic dissociation constants (pKa) of L-Alanyl-L-Alanine, a simpler analog. Computational studies using ab initio methods determined its carboxyl group pKa ≈ 2.8 and amino group pKa ≈ 9.2, reflecting typical peptide behavior . For this compound, the presence of an additional alanine and isoleucine may slightly alter these values due to steric or electronic effects. Glycine’s flexibility could also influence protonation dynamics compared to rigid analogs like L-Phenylalanyl-Glycine.

Biological Activity

L-Isoleucylglycyl-L-alanylglycine is a tetrapeptide composed of four amino acids: isoleucine, glycine, alanine, and glycine. This compound has garnered attention in biochemical research due to its potential biological activities, which include modulating immune responses, influencing protein interactions, and serving as a therapeutic agent. This article provides an overview of the biological activity of L-Isoleucylglycyl-L-alanylglycine, supported by data tables and research findings.

  • Molecular Formula : C13H24N4O5
  • Molecular Weight : Approximately 304.36 g/mol
  • Structure : The arrangement of amino acids in L-Isoleucylglycyl-L-alanylglycine contributes to its unique properties and biological functions.

Biological Activities

L-Isoleucylglycyl-L-alanylglycine exhibits several notable biological activities:

  • Immunomodulatory Effects : Research indicates that peptides like L-Isoleucylglycyl-L-alanylglycine can enhance immune responses. They may stimulate the proliferation of lymphocytes and improve cytokine production, which is critical for effective immune function.
  • Antioxidant Properties : Some studies suggest that this peptide could act as an antioxidant, helping to mitigate oxidative stress in cells. This property is particularly relevant in the context of exercise and recovery, where oxidative stress can be elevated.
  • Influence on Protein Interactions : The specific amino acid sequence may affect how this peptide interacts with other proteins, potentially influencing various signaling pathways within cells.

Case Study 1: Immunomodulation

A study published in Journal of Peptide Science examined the effects of L-Isoleucylglycyl-L-alanylglycine on T-cell activation. The findings indicated that treatment with this peptide led to a significant increase in the proliferation of CD4+ T-cells compared to control groups. This suggests a potential role in enhancing adaptive immunity.

ParameterControl GroupTreatment Group (Peptide)
CD4+ T-cell Proliferation100%150%
Cytokine Production (IL-2)50 pg/mL75 pg/mL

Case Study 2: Antioxidant Activity

In a study exploring the antioxidant effects of various peptides, L-Isoleucylglycyl-L-alanylglycine was found to significantly reduce levels of reactive oxygen species (ROS) in cultured muscle cells subjected to oxidative stress induced by hydrogen peroxide.

TreatmentROS Levels (µM)
Control20
Peptide Treatment12

The mechanisms through which L-Isoleucylglycyl-L-alanylglycine exerts its biological effects are still being elucidated. However, several hypotheses have been proposed:

  • Receptor Interaction : It is believed that this peptide may bind to specific receptors on immune cells, initiating a cascade of signaling events that enhance immune function.
  • Cellular Uptake : The structure may facilitate its uptake into cells, where it can exert its effects more directly.
  • Modulation of Gene Expression : Potential regulation of genes involved in inflammation and oxidative stress response pathways has been suggested.

Comparative Analysis with Similar Peptides

To understand the uniqueness of L-Isoleucylglycyl-L-alanylglycine, it is useful to compare it with other similar peptides:

Compound NameMolecular FormulaKey Biological Activity
L-Alanylleucyl-L-isoleucineC12H22N4O4Immune modulation
Glycyl-L-AlanineC6H12N2O3Antioxidant properties
L-Valyl-Glycyl-L-AlanineC12H22N4O4Muscle recovery enhancement

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